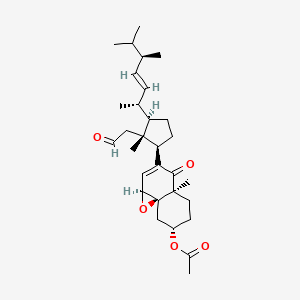

Luffasterol B

Description

Luffasterol B is a marine-derived sterol isolated from the sponge species Spongia agaricina, collected off the coast of Cádiz, Spain . Structurally, it belongs to the 5,7,9(11)-triene sterol family, characterized by a tetracyclic core with conjugated double bonds and acetyl modifications. The compound has garnered attention due to its derivatives, which exhibit cytotoxic activity against multiple tumor cell lines. Key derivatives include 3-O-deacetylthis compound (Compound 259) and 3-O-deacetyl-22,23-dihydro-24,28-dehydrothis compound (Compound 260), both derived from structural modifications of the parent molecule .

Properties

Molecular Formula |

C30H44O5 |

|---|---|

Molecular Weight |

484.7 g/mol |

IUPAC Name |

[(1aS,4aS,7S,8aR)-3-[(1R,2R,3R)-3-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-2-methyl-2-(2-oxoethyl)cyclopentyl]-4a-methyl-4-oxo-5,6,7,8-tetrahydro-1aH-naphtho[1,8a-b]oxiren-7-yl] acetate |

InChI |

InChI=1S/C30H44O5/c1-18(2)19(3)8-9-20(4)24-10-11-25(28(24,6)14-15-31)23-16-26-30(35-26)17-22(34-21(5)32)12-13-29(30,7)27(23)33/h8-9,15-16,18-20,22,24-26H,10-14,17H2,1-7H3/b9-8+/t19-,20+,22-,24+,25-,26-,28+,29+,30-/m0/s1 |

InChI Key |

IGQJOYAWRCPQQD-TUGCDPTMSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@H]([C@]1(C)CC=O)C2=C[C@H]3[C@@]4(O3)C[C@H](CC[C@@]4(C2=O)C)OC(=O)C |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC(C1(C)CC=O)C2=CC3C4(O3)CC(CCC4(C2=O)C)OC(=O)C |

Synonyms |

luffasterol B |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparisons

Luffasterol B serves as the foundational structure for several analogs, differing in substituents and saturation patterns:

| Compound | Structural Modifications | Source Organism |

|---|---|---|

| This compound | Parent compound; presumed acetyl group at C-3* | Spongia agaricina |

| Compound 259 | 3-O-deacetylation | Spongia agaricina |

| Compound 260 | 3-O-deacetylation, 22,23-dihydrogenation, and 24,28-dehydration | Spongia agaricina |

| Compound 258 | Acetyl derivative related to Luffasterol A** | Spongia agaricina |

The acetyl group at C-3 is inferred from the deacetylation process described for Compound 259 .

*Compound 258 is structurally linked to Luffasterol A, highlighting biosynthetic parallels between Luffasterol A and B derivatives .

Key Observations :

Cytotoxic Activity Comparison

All derivatives exhibit consistent cytotoxicity across multiple cancer cell lines, as shown below:

| Compound | IC50 (μg/mL) | Tested Cell Lines (P-388, A-549, HT-29, MEL-28) |

|---|---|---|

| Compound 259 | 1.0 | All four lines |

| Compound 260 | 1.0 | All four lines |

The retained potency despite structural modifications underscores the importance of the core sterol framework in mediating cytotoxicity .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Luffasterol B in laboratory settings?

- Methodological Guidance :

- Use multi-step organic synthesis protocols, including column chromatography for purification. Validate each intermediate via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structural fidelity.

- Include negative controls (e.g., reaction without catalysts) to isolate byproducts and optimize yield .

- Key Considerations :

- Document reaction conditions (temperature, solvent ratios, catalysts) meticulously to ensure reproducibility. For novel synthetic routes, compare efficiency metrics (yield, purity) against existing literature .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound’s purity and structural integrity?

- Methodological Guidance :

- Combine H/C NMR for functional group analysis, infrared (IR) spectroscopy for bond vibrations, and HPLC with UV detection for purity assessment.

- For isomers or polymorphs, employ X-ray crystallography or differential scanning calorimetry (DSC) .

- Key Considerations :

- Calibrate instruments using reference standards (e.g., USP-grade compounds) and report detection limits to validate sensitivity .

Q. How should researchers design initial bioactivity screens for this compound against cancer cell lines?

- Methodological Guidance :

- Select cell lines based on target relevance (e.g., breast cancer MCF-7 for estrogen receptor pathways). Use dose-response assays (e.g., IC₅₀ calculations) with triplicate technical replicates.

- Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) to normalize results .

- Key Considerations :

- Pre-screen for cytotoxicity in non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. What strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Guidance :

- Investigate pharmacokinetic factors (e.g., bioavailability, metabolic stability) using LC-MS/MS to quantify plasma concentrations.

- Optimize formulation (e.g., liposomal encapsulation) to enhance solubility and tissue penetration .

- Key Considerations :

- Use genetically modified animal models (e.g., xenografts) to mirror human pathophysiology more accurately .

Q. How can structural optimization of this compound derivatives improve target specificity while minimizing off-target cytotoxicity?

- Methodological Guidance :

- Apply structure-activity relationship (SAR) studies by systematically modifying functional groups (e.g., hydroxylation, methylation).

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., AKT1 kinase) .

- Key Considerations :

- Validate computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for kinetic binding data .

Q. What statistical methods are recommended for analyzing high-throughput screening data of this compound analogs?

- Methodological Guidance :

- Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., 10,000 compounds).

- Use hierarchical clustering or principal component analysis (PCA) to identify structural-efficacy trends .

- Key Considerations :

- Predefine significance thresholds (e.g., α = 0.05 with 95% confidence intervals) and justify sample sizes via power analysis .

Q. How should researchers integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s mechanism of action?

- Methodological Guidance :

- Perform RNA sequencing (RNA-seq) and tandem mass tag (TMT) proteomics on treated vs. untreated cells.

- Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated pathways (e.g., apoptosis, autophagy) .

- Key Considerations :

- Cross-validate findings with CRISPR-Cas9 knockout models to confirm target gene involvement .

Data Reporting and Reproducibility

Q. What documentation standards ensure reproducibility in this compound studies?

- Methodological Guidance :

- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable): Publish raw data (e.g., NMR spectra, dose-response curves) in repositories like Figshare or Zenodo.

- Detail instrument calibration protocols and software versions (e.g., GraphPad Prism 9.0) in supplementary materials .

- Key Considerations :

- Use electronic lab notebooks (ELNs) with timestamped entries to prevent data fabrication allegations .

Q. How should researchers handle contradictory findings in dose-response relationships across independent studies?

- Methodological Guidance :

- Conduct meta-analysis using random-effects models to account for inter-study variability.

- Replicate experiments under standardized conditions (e.g., ATCC cell line authentication) to isolate confounding variables .

- Key Considerations :

- Report batch-to-batch variability in compound purity and cell passage numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.